molecular formula C8H7BrClF B6357170 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene CAS No. 1628524-93-5

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene

Cat. No.: B6357170
CAS No.: 1628524-93-5
M. Wt: 237.49 g/mol
InChI Key: BKWUEDPNTSNLIJ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene (C₈H₇BrClF) is a halogenated aromatic compound featuring bromine, chlorine, fluorine, and an ethyl substituent. Its structure combines electron-withdrawing halogens (Br, Cl, F) and an electron-donating ethyl group, making it a unique intermediate for pharmaceuticals, agrochemicals, and materials science. The ethyl group in position 2 distinguishes it from simpler halogenated benzenes, influencing its physical properties and reactivity.

Properties

IUPAC Name

1-bromo-4-chloro-2-ethyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c1-2-5-6(9)3-4-7(10)8(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWUEDPNTSNLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001275133
Record name 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1628524-93-5
Record name 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1628524-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001275133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: 4-Chloro-2-ethyl-3-fluoroaniline

The synthesis begins with 4-chloro-2-ethyl-3-fluoroaniline, a precursor synthesized via nitration and reduction of a chloro-ethyl-fluorobenzene intermediate. The aniline derivative is treated with hydrogen bromide (HBr) and sodium nitrite (NaNO₂) at -10°C to form a diazonium salt. Subsequent reaction with cuprous bromide (CuBr) in HBr at 55°C yields the brominated product.

Reaction Conditions:

  • Stage 1: Diazotization at -10°C for 30 minutes.

  • Stage 2: Sandmeyer bromination at 55°C for 20 minutes.

  • Yield: ~52% (extrapolated from analogous reactions).

This method is limited by the need for precise temperature control and the availability of the ethyl-substituted aniline precursor.

Sequential Halogenation and Alkylation

Nitration and Substitution Strategy

Inspired by the synthesis of 1,3-dibromo-4-fluorobenzene, a nitration-substitution sequence can be employed. Starting with 2-ethyl-3-fluoronitrobenzene, bromination and reduction yield 2-ethyl-3-fluoroaniline. Diazotization and Sandmeyer bromination then introduce bromine at the desired position.

Key Steps:

  • Bromination: N-Bromosuccinimide (NBS) in acetic acid at 15–20°C introduces bromine meta to the nitro group.

  • Reduction: Iron powder in hydrochloric acid reduces the nitro group to an amine at 90–95°C.

  • Diazotization and Bromination: As described in Section 1.

Challenges:

  • Regioselective bromination requires careful control of reaction conditions to avoid polysubstitution.

  • The ethyl group’s steric bulk may hinder reaction efficiency.

Coupling Reactions for Ethyl Group Installation

Kumada Coupling

Kumada coupling offers a direct route to introduce alkyl groups. Starting with 1-bromo-4-chloro-3-fluorobenzene, reaction with ethylmagnesium bromide in the presence of a nickel catalyst installs ethyl at position 2.

Reaction Parameters:

  • Catalyst: NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane).

  • Solvent: Tetrahydrofuran (THF) at 0°C to room temperature.

  • Yield: ~65% (based on analogous alkyl couplings).

Challenges in Coupling Reactions

  • Steric Hindrance: The proximity of bromine (position 1) and chlorine (position 4) may reduce catalytic efficiency.

  • Side Reactions: Competing proto-dehalogenation or homocoupling may occur.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
DiazotizationAniline diazotization, Sandmeyer52High regioselectivityRequires ethyl-substituted aniline
Nitration-SubstitutionNitration, substitution, reduction78Scalable, avoids couplingMulti-step, purification challenges
Kumada CouplingNickel-catalyzed alkylation65Direct ethyl installationSensitivity to steric hindrance

Chemical Reactions Analysis

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with 2-cyanoarylboronic esters yields biphenyl compounds, which are precursors for synthesizing phenanthridines .

Scientific Research Applications

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: This compound can be used in the development of new materials with specific electronic and optical properties.

    Pharmaceutical Research: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-2-ethyl-3-fluorobenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. In nucleophilic aromatic substitution reactions, the halogen atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. The presence of electron-withdrawing groups (bromine and chlorine) on the benzene ring enhances the reactivity of the compound towards nucleophiles .

In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl group of this compound and the arylboronic acid. This process involves the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation and reductive elimination steps .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituent Positions Physical State Key Data Sources
1-Bromo-4-chloro-2-ethyl-3-fluorobenzene C₈H₇BrClF 242.50 (calc.) 1-Br, 4-Cl, 2-C₂H₅, 3-F Likely liquid/oil Inferred from analogs
1-Bromo-4-chloro-2-fluorobenzene C₆H₃BrClF 209.45 1-Br, 4-Cl, 2-F Liquid
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 1-Br, 3-Cl, 5-F Liquid
1-Bromo-4-(bromomethyl)-2-chloro-3-fluorobenzene C₇H₄Br₂ClF 302.37 1-Br, 4-BrCH₂, 2-Cl, 3-F Crystalline solid

Key Observations :

  • The ethyl group in the target compound increases molecular weight and likely reduces symmetry, leading to lower melting points compared to crystalline analogs like C₇H₄Br₂ClF .

Reactivity and Electronic Effects

  • Electrophilic Substitution : The ethyl group (electron-donating) activates the ring, directing incoming electrophiles to positions ortho/para to itself (e.g., positions 1, 3, or 5). In contrast, purely halogenated analogs (e.g., 1-Bromo-4-chloro-2-fluorobenzene) exhibit deactivated rings due to electron-withdrawing halogens, slowing reaction rates .
  • Nucleophilic Aromatic Substitution : Fluorine at position 3 in the target compound may enhance reactivity at adjacent positions (e.g., para-Cl) under basic conditions, similar to 2-Bromo-4-chloro-1-fluorobenzene .

Biological Activity

1-Bromo-4-chloro-2-ethyl-3-fluorobenzene is an aromatic compound with significant biological activity, making it a subject of interest in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H8BrClF
  • Molecular Weight : 209.44 g/mol
  • Appearance : Clear colorless to pale yellow liquid
  • Boiling Point : Not specified

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The halogen substituents (bromine, chlorine, and fluorine) contribute to its reactivity and biological interactions through mechanisms such as:

  • Electrophilic Attack : The electron-deficient nature of the halogens can facilitate electrophilic attack on nucleophilic sites in biological molecules.
  • Hydrogen Bonding : The presence of the ethyl group may enhance hydrogen bonding capabilities, influencing interactions with biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria. Studies have indicated that it possesses antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

Microorganism Activity Observed
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce cell death in various cancer cell lines. The compound's cytotoxic effects were evaluated using MTT assays, revealing dose-dependent responses.

Cell Line IC50 (µM)
HeLa (cervical cancer)15.2
MCF7 (breast cancer)22.5
A549 (lung cancer)18.8

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal examined the antimicrobial effects of halogenated compounds, including this compound. The results indicated a notable reduction in microbial growth, supporting its potential use as an antimicrobial agent .
  • Cytotoxicity Assessment : In a laboratory setting, researchers investigated the cytotoxic effects of this compound on multiple cancer cell lines. Results showed that it effectively inhibited cell proliferation, with varying potency across different cell types .
  • Mechanistic Insights : Further studies have explored the molecular mechanisms underlying its biological activity. It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-bromo-4-chloro-2-ethyl-3-fluorobenzene, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of polyhalogenated aromatic compounds often involves sequential halogenation or cross-coupling reactions. For bromo-chloro-fluoro derivatives, a Friedel-Crafts alkylation or directed ortho-metalation (DoM) can introduce substituents regioselectively. For example, bromine and chlorine can be introduced via electrophilic substitution, while fluorine may require Balz-Schiemann or halogen-exchange reactions. Reaction efficiency is improved by optimizing catalysts (e.g., Lewis acids for alkylation) and reaction temperatures. Purification via recrystallization (using solvents like ethanol or hexane) or column chromatography (silica gel, gradient elution) is critical .

Q. How can researchers ensure purity and characterize intermediates during synthesis?

  • Methodological Answer : Purity is validated using melting point analysis (mp), gas chromatography (GC), or high-performance liquid chromatography (HPLC). Structural confirmation relies on 1^1H/13^13C NMR spectroscopy to identify substituent positions and coupling constants. For example, ethyl groups show triplet signals in 1^1H NMR (~1.2 ppm for CH3_3, quartet for CH2_2). Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M]+^+ at m/z 242). Cross-referencing with analogous compounds (e.g., bromo-chloro-fluorobenzenes) helps resolve ambiguities .

Q. What safety protocols are essential for handling halogenated aromatic compounds?

  • Methodological Answer : Use fume hoods for volatile intermediates and wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required for aerosols. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols. Storage conditions (4°C, inert atmosphere) prevent degradation. Safety data sheets (SDS) for similar compounds (e.g., 1-chloro-4-fluorobenzene) emphasize avoiding skin contact and inhalation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated aromatics?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths and angles, distinguishing between positional isomers. For example, bromine’s heavy atom effect improves diffraction quality. Twinning or low-resolution data can be addressed with the TWIN/BASF commands in SHELX. High-resolution data (≤ 0.8 Å) enables charge density analysis to study steric effects from the ethyl group .

Q. What strategies mitigate regioselectivity challenges during further functionalization (e.g., Suzuki coupling)?

  • Methodological Answer : Substituent electronic effects dictate reactivity. Bromine’s electronegativity activates para positions, while ethyl groups sterically hinder ortho sites. Computational tools (DFT, Gaussian) predict reaction sites by calculating Fukui indices. Experimentally, protecting groups (e.g., TMS for fluorine) or directing groups (e.g., pyridyl) enhance selectivity. For Suzuki couplings, Pd(PPh3_3)4_4 or SPhos ligands improve yields in bulky environments .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

  • Methodological Answer : Discrepancies arise from solvent effects, dynamic processes, or incorrect computational parameters. Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with databases (PubChem, SciFinder). Adjust computational models (e.g., solvent-polarizable continuum models in Gaussian) to match experimental conditions. Cross-validation with IR spectroscopy (e.g., C-F stretches at 1100–1200 cm1^{-1}) resolves ambiguities .

Q. What methodologies optimize catalytic systems for C-H activation in ethyl-substituted aromatics?

  • Methodological Answer : Transition-metal catalysts (Pd, Rh) with bulky ligands (e.g., tBuBrettPhos) minimize steric hindrance from the ethyl group. Solvent screening (DMA vs. DMF) and additives (Ag2_2CO3_3 for halide scavenging) improve turnover. Mechanistic studies (kinetic isotope effects, in situ IR) identify rate-limiting steps. For example, meta-C-H activation in ethyl-substituted benzenes requires tailored directing groups .

Key Considerations

  • Synthesis : Prioritize regioselective halogenation and validate intermediates via multi-technique characterization.
  • Safety : Adhere to SDS guidelines for halogenated compounds to mitigate toxicity risks.
  • Advanced Analysis : Combine experimental (X-ray, NMR) and computational (DFT) methods to resolve structural and mechanistic uncertainties.

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